3H-Indol-2-amine, 3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-3H-indol-2-amine: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of 3,3-Diphenyl-3H-indol-2-amine consists of an indole core with two phenyl groups attached at the 3-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-3H-indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods: Industrial production of 3,3-Diphenyl-3H-indol-2-amine may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Diphenyl-3H-indol-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.
Reduction: Reduced forms like 3,3-Diphenyl-3H-indol-2-amine hydride.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,3-Diphenyl-3H-indol-2-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It is used in assays to investigate its effects on different biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their ability to interact with specific biological pathways and receptors, making it a candidate for drug development.
Industry: In the industrial sector, 3,3-Diphenyl-3H-indol-2-amine is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-3H-indol-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
3,3-Diphenyl-3H-indole: Lacks the amine group at the 2-position.
3-Phenylindole: Has only one phenyl group attached to the indole core.
Uniqueness: 3,3-Diphenyl-3H-indol-2-amine is unique due to the presence of two phenyl groups and an amine group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
61352-09-8 |
---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3,3-diphenylindol-2-amine |
InChI |
InChI=1S/C20H16N2/c21-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19/h1-14H,(H2,21,22) |
InChI Key |
QWSHJGQHXYAGJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C2N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.